molecular formula C12H14N4O3 B14167725 Carbamic acid, (1-((ethylamino)carbonyl)-1H-benzimidazol-2-yl)-, methyl ester CAS No. 75673-30-2

Carbamic acid, (1-((ethylamino)carbonyl)-1H-benzimidazol-2-yl)-, methyl ester

Cat. No.: B14167725
CAS No.: 75673-30-2
M. Wt: 262.26 g/mol
InChI Key: NUSJWXMHROENJB-UHFFFAOYSA-N
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Description

Carbamic acid, (1-((ethylamino)carbonyl)-1H-benzimidazol-2-yl)-, methyl ester is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry. This compound is characterized by its unique structure, which includes a benzimidazole ring, an ethylamino group, and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (1-((ethylamino)carbonyl)-1H-benzimidazol-2-yl)-, methyl ester typically involves the reaction of benzimidazole derivatives with ethyl isocyanate and methanol. The reaction is usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to prevent unwanted side reactions. The process can be summarized as follows:

    Formation of the Benzimidazole Derivative: Benzimidazole is reacted with ethyl isocyanate to form the intermediate compound.

    Esterification: The intermediate is then treated with methanol in the presence of a catalyst to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (1-((ethylamino)carbonyl)-1H-benzimidazol-2-yl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include amine derivatives, substituted benzimidazoles, and various oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbamic acid, (1-((ethylamino)carbonyl)-1H-benzimidazol-2-yl)-, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of carbamic acid, (1-((ethylamino)carbonyl)-1H-benzimidazol-2-yl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by forming stable complexes, thereby affecting various biochemical processes. Its unique structure allows it to bind to specific receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: Another ester of carbamic acid, known for its use in the synthesis of pharmaceuticals.

    Methyl carbamate: A simpler ester of carbamic acid, used in various industrial applications.

    Benzimidazole derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

Carbamic acid, (1-((ethylamino)carbonyl)-1H-benzimidazol-2-yl)-, methyl ester is unique due to its combination of a benzimidazole ring with an ethylamino group and a methyl ester. This unique structure imparts specific chemical and biological properties that distinguish it from other carbamates and benzimidazole derivatives.

Properties

CAS No.

75673-30-2

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

methyl N-[1-(ethylcarbamoyl)benzimidazol-2-yl]carbamate

InChI

InChI=1S/C12H14N4O3/c1-3-13-11(17)16-9-7-5-4-6-8(9)14-10(16)15-12(18)19-2/h4-7H,3H2,1-2H3,(H,13,17)(H,14,15,18)

InChI Key

NUSJWXMHROENJB-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N1C2=CC=CC=C2N=C1NC(=O)OC

Origin of Product

United States

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